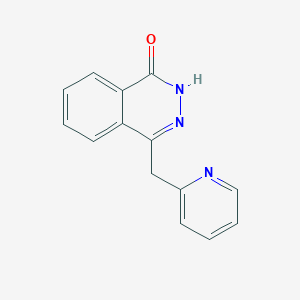

4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one

Description

Historical Context and Evolution of Phthalazinone Research in Organic and Medicinal Chemistry

The exploration of phthalazinone chemistry dates back to the late 19th and early 20th centuries, with initial studies focusing on the synthesis and fundamental reactivity of this bicyclic heterocyclic system. For many years, research in this area was of primary interest to synthetic organic chemists. However, the mid-20th century marked a significant turning point with the discovery of the biological activities associated with phthalazinone derivatives. This ushered in a new era of research, where the phthalazinone scaffold was increasingly investigated for its therapeutic potential.

Early investigations into the pharmacological properties of phthalazinones revealed a broad spectrum of biological effects, including antihypertensive, analgesic, and anti-inflammatory activities. sci-hub.se These initial findings spurred further research, leading to the development of more complex and functionally diverse phthalazinone derivatives. The evolution of synthetic methodologies, including classical condensation reactions and more modern multicomponent strategies, has been instrumental in expanding the chemical space of accessible phthalazinone analogs. nih.gov This has allowed for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various biological targets. Over the last few decades, the focus of phthalazinone research has sharpened, with a significant emphasis on the development of targeted therapies, particularly in the field of oncology. nih.gov

Significance of the Phthalazinone Nucleus as a Versatile Scaffold for Chemical Biology

The phthalazinone nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structural motif for a wide range of biologically active compounds. nih.govresearchgate.net Its rigid, planar structure, combined with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various biological macromolecules, including enzymes and receptors. This versatility has led to the development of phthalazinone-based compounds targeting a diverse array of diseases.

One of the most notable areas where the phthalazinone scaffold has made a significant impact is in the development of enzyme inhibitors. For instance, phthalazinone derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. nih.gov This has led to the development of successful anticancer drugs. nih.gov Furthermore, phthalazinone-based compounds have shown inhibitory activity against other important enzyme families, such as phosphodiesterases (PDEs) and various kinases, highlighting the broad applicability of this scaffold in drug design. researchgate.net The ability to readily modify the phthalazinone core at various positions allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization.

Table 1: Selected Biological Activities of Phthalazinone Derivatives

| Biological Target/Activity | Therapeutic Area |

|---|---|

| PARP Inhibition | Oncology |

| Kinase Inhibition (e.g., VEGFR-2, Aurora kinase) | Oncology |

| Phosphodiesterase (PDE) Inhibition | Inflammation, Cardiovascular |

| Antihypertensive | Cardiovascular |

| Anti-inflammatory | Inflammation |

| Analgesic | Pain Management |

Overview of 4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one as a Specific Chemical Entity for Advanced Studies

Within the vast landscape of phthalazinone chemistry, this compound has emerged as a chemical entity of significant interest for advanced studies, particularly in the context of targeted cancer therapy. This specific scaffold combines the core phthalazinone structure with a pyridin-2-ylmethyl substituent at the 4-position. The introduction of the pyridine (B92270) ring provides an additional site for potential interactions with biological targets, including hydrogen bonding and pi-stacking interactions.

The significance of the this compound scaffold is underscored by the biological activity of its close structural analogs. For example, a related compound, Vatalanib, which features a similar 4-(pyridin-4-ylmethyl)phthalazin-1-amine core, is a known inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. The ability of phthalazine (B143731) derivatives to inhibit VEGFR-2 highlights the potential of the this compound scaffold as a platform for the design of novel anti-angiogenic agents. nih.gov

Further research into this compound and its derivatives is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. Advanced studies may focus on its synthesis, biological evaluation against a panel of cancer cell lines, and investigation of its mechanism of action, including its potential as a kinase inhibitor. The modular nature of its synthesis allows for the generation of a library of analogs with modifications on both the phthalazinone and pyridine rings, facilitating a comprehensive exploration of its structure-activity relationships.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁N₃O |

| Molecular Weight | 237.26 g/mol |

| CAS Number | 107559-06-8 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

107559-06-8 |

|---|---|

Molecular Formula |

C14H11N3O |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

4-(pyridin-2-ylmethyl)-2H-phthalazin-1-one |

InChI |

InChI=1S/C14H11N3O/c18-14-12-7-2-1-6-11(12)13(16-17-14)9-10-5-3-4-8-15-10/h1-8H,9H2,(H,17,18) |

InChI Key |

SKNGMGFYENXZQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyridin 2 Ylmethyl Phthalazin 1 2h One and Its Analogues

Classical and Contemporary Synthetic Routes to the Phthalazin-1(2H)-one Core

The phthalazin-1(2H)-one core is a prevalent structural motif in a wide array of biologically active compounds. longdom.orgnih.gov Its synthesis has been a subject of extensive research, leading to the development of several reliable and efficient methodologies. These methods often rely on the cyclization of readily available aromatic precursors.

Cyclization Reactions and Precursor Transformations

The formation of the phthalazinone ring system is frequently achieved through the cyclization of bifunctional benzene (B151609) derivatives. A common and effective precursor for this transformation is o-acylbenzoic acid. jpsbr.org These compounds, upon reaction with hydrazine (B178648) or its derivatives, undergo a cyclocondensation reaction to furnish the desired phthalazinone core. The reaction typically proceeds by initial formation of a hydrazone, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable heterocyclic ring.

Another important class of precursors for phthalazinone synthesis are benzoxazinone (B8607429) derivatives. For instance, 3,2-benzoxazin-4-ones can react with hydrazine hydrate (B1144303) to yield phthalazinone derivatives. bu.edu.eglongdom.org Similarly, 3,1-benzoxazin-4-ones have been utilized in the preparation of phthalazinones through reactions with various nucleophiles, followed by cyclization. longdom.orglongdom.org These reactions highlight the versatility of benzoxazinones as synthons for the phthalazinone scaffold.

Furthermore, phthalimide (B116566) derivatives can also serve as starting materials. The reaction of N-aminophthalimides with aromatic hydrocarbons under Friedel-Crafts conditions, followed by hydrolysis, can lead to the formation of aryl-substituted phthalazinones. bu.edu.eg This process involves a ring-opening and subsequent recyclization mechanism.

| Precursor | Reagents and Conditions | Product | Reference(s) |

| o-Acylbenzoic acid | Hydrazine hydrate, boiling ethanol (B145695) | 4-Substituted phthalazin-1(2H)-one | jpsbr.org |

| 3,2-Benzoxazin-4-one | Hydrazine hydrate, boiling pyridine (B92270) | Phthalazin-1(2H)-one derivative | bu.edu.eg |

| 3,1-Benzoxazin-4-one | Thioglycolic acid, refluxing n-butanol | 1-Oxo-phthalazinyl thioglycolic acid derivative | longdom.org |

| N-Aminophthalimide | Aromatic hydrocarbon, Friedel-Crafts conditions | Aryl phthalazinone derivative | bu.edu.eg |

Condensation Reactions with Hydrazine Derivatives

The most direct and widely employed method for the synthesis of the phthalazin-1(2H)-one core is the condensation reaction of a suitable carbonyl-containing precursor with hydrazine or its substituted derivatives. longdom.orglongdom.org This approach is valued for its simplicity and generally good yields.

Phthalic anhydride (B1165640) and its derivatives are common starting materials for this reaction. longdom.orglongdom.org The reaction with hydrazine hydrate, often in a solvent such as ethanol or acetic acid, leads to the formation of the phthalazinone ring. Similarly, phthalides can also undergo condensation with hydrazine to yield phthalazinones. longdom.org

A significant advancement in this area is the one-pot, two-step process for the conversion of 2-acylbenzoic acids to phthalazin-1(2H)-ones. This method involves the reaction of the 2-acylbenzoic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated acylimidazole intermediate, which subsequently reacts with aqueous hydrazine to produce the desired phthalazinone. This process is particularly advantageous for large-scale synthesis as it allows for robust control over residual hydrazine levels.

The versatility of this condensation approach is further demonstrated by the use of various substituted hydrazines, which allows for the introduction of different substituents at the N-2 position of the phthalazinone ring.

| Carbonyl Precursor | Hydrazine Derivative | Key Conditions | Product | Reference(s) |

| Phthalic anhydride | Hydrazine hydrate | Acetic acid | Phthalazin-1(2H)-one | longdom.orglongdom.org |

| 2-Acylbenzoic acid | Hydrazine hydrate | Boiling butanol or ethanol | 4-Substituted phthalazin-1(2H)-one | bu.edu.eg |

| Phthalimide | Hydrazine hydrate | - | Phthalazin-1,4-dione | sciforum.net |

| 2-Acylbenzoic acid | Substituted hydrazine | - | N-Substituted phthalazin-1(2H)-one | bu.edu.eg |

Ring-Closing Strategies (e.g., from Indane-1,3-dione Derivatives)

While less common, ring-closing strategies starting from precursors other than those with pre-formed carboxylic acid or ester functionalities have been explored. One such approach involves the transformation of indane-1,3-dione derivatives. For example, the ozonolysis of 2-phenyl-3-ethylindenone has been shown to yield a stable ozonide. Subsequent treatment of this ozonide with phenylhydrazine (B124118) results in the formation of 2-phenyl-4-ethyl phthalazone, demonstrating a ring expansion and rearrangement to form the six-membered phthalazinone ring. bu.edu.eg This method provides an alternative route to the phthalazinone core from a five-membered ring precursor. The synthesis of indane-1,3-dione itself can be achieved through the nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate (B1215562) under basic conditions, followed by hydrolysis and decarboxylation. nih.gov

Installation and Functionalization of the 4-(pyridin-2-ylmethyl) Moiety

Once the phthalazinone core is constructed, the next critical step in the synthesis of 4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one is the introduction of the pyridin-2-ylmethyl group at the C-4 position. This can be achieved through various carbon-carbon bond-forming reactions.

Alkylation and Arylation Approaches at the C-4 Position

Direct alkylation at the C-4 position of a pre-formed phthalazinone can be a challenging transformation. A more common strategy involves the introduction of a suitable leaving group at the C-4 position, which can then be displaced by a nucleophilic pyridine-containing reagent. For instance, a 4-chlorophthalazin-1(2H)-one can be prepared and subsequently reacted with a nucleophile such as the anion of 2-picoline (generated by a strong base) or with 2-picolylmagnesium bromide in a Grignard-type reaction.

An alternative approach involves the N-alkylation of the phthalazinone nitrogen followed by functionalization at the C-4 position. For example, 4-substituted-1(2H)-phthalazinone derivatives can undergo N-alkylation using reagents like ethyl bromoacetate. ekb.eg While this functionalizes the N-2 position, it illustrates the reactivity of the phthalazinone system. The synthesis of 4-benzyl-2-substituted phthalazin-1-one derivatives has been reported, which serves as a good model for the introduction of the pyridin-2-ylmethyl group. nih.gov This can be achieved by reacting a 4-benzyl-1-chlorophthalazine with various nucleophiles.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. A Suzuki-type cross-coupling reaction of a 4-halophthalazinone with a suitable pyridin-2-ylmethylboronic acid derivative could be a viable route. Similarly, a Negishi coupling between a 4-halophthalazinone and an organozinc reagent derived from 2-picolyl halide would also be an effective method for installing the desired moiety.

| Phthalazinone Derivative | Reagent | Reaction Type | Product |

| 4-Chlorophthalazin-1(2H)-one | 2-Picolyllithium | Nucleophilic Substitution | This compound |

| 4-Bromophthalazin-1(2H)-one | (Pyridin-2-ylmethyl)boronic acid | Suzuki Coupling | This compound |

| 4-Chlorophthalazin-1(2H)-one | (Pyridin-2-ylmethyl)zinc chloride | Negishi Coupling | This compound |

Introduction of Pyridine Ring via Specific Reaction Pathways

Instead of functionalizing a pre-formed phthalazinone, the pyridin-2-ylmethyl moiety can be incorporated into one of the precursors before the cyclization step. For example, one could envision the synthesis of a 2-acylbenzoic acid derivative that already contains the pyridin-2-ylmethyl group at the appropriate position. Condensation of this precursor with hydrazine would then directly yield this compound.

Another pathway could involve a Gabriel-type synthesis. The reaction of potassium phthalimide with 2-(chloromethyl)pyridine (B1213738) would yield N-(pyridin-2-ylmethyl)phthalimide. medchemexpress.comnrochemistry.comlscollege.ac.inorgosolver.commasterorganicchemistry.com Subsequent reaction of this intermediate with hydrazine, in what is known as the Ing-Manske procedure, could potentially lead to the formation of the desired phthalazinone, although the typical outcome is the liberation of the primary amine. nrochemistry.comlscollege.ac.in However, under certain conditions, intramolecular cyclization to form the phthalazinone ring might be feasible.

The reaction of 3,1-benzoxazin-4-one derivatives with 2-aminopyridine (B139424) has been reported to yield phthalazinone products, although this typically results in the pyridine moiety being attached to the N-2 position of the phthalazinone ring. longdom.org This demonstrates the principle of incorporating the pyridine ring through the reaction of a suitable precursor with a pyridine-containing nucleophile.

Derivatization Strategies at the N-2 Position and Phthalazinone Ring System

Functionalization of the phthalazinone core, particularly at the N-2 position, is a common strategy to modulate the pharmacological properties of these compounds. This section explores various derivatization techniques, including alkylation, acylation, and multi-component reactions that introduce diverse substituents and modify the heterocyclic scaffold.

N-alkylation of the phthalazinone ring is a fundamental and widely used method for introducing a variety of functional groups at the N-2 position. This reaction typically proceeds by treating the parent phthalazinone, which possesses a lactam-lactim tautomerism, with an alkylating agent in the presence of a base. nih.gov The choice of base and solvent is crucial for the reaction's efficiency and selectivity.

Commonly employed conditions involve using bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). mdpi.comcu.edu.egbeilstein-journals.org The reaction involves the deprotonation of the N-2 amide proton, generating a nucleophilic anion that subsequently attacks the electrophilic alkylating agent. A wide range of alkyl halides and other electrophiles can be utilized, leading to a diverse library of N-2 substituted phthalazinones. For instance, the synthesis of 2-(2-bromoethyl)phthalazinones has been achieved through N-alkylation using an excess of 1,2-dibromoethane (B42909) with K₂CO₃ as the base. mdpi.com Similarly, propargyl bromide has been used to introduce an alkyne functionality at the N-2 position. nih.gov

N-acylation provides another avenue for derivatization, introducing acyl groups that can serve as handles for further modification or directly contribute to the molecule's biological activity. While less common than N-alkylation in the direct synthesis of analogues, acylation of related hydrazine precursors is a key step in some synthetic routes.

Table 1: Examples of N-Alkylation Reactions on Phthalazinone Scaffolds This table is interactive. You can sort and filter the data.

| Parent Compound | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 4-(Bromophenyl)phthalazin-1(2H)-one | 1-Bromo-2-chloroethane | K₂CO₃ / DMF | 4-(4-Bromophenyl)-2-(2-chloroethyl)phthalazin-1(2H)-one | cu.edu.eg |

| 4-(Bromophenyl)phthalazin-1(2H)-one | 1-Bromo-3-chloropropane | K₂CO₃ / DMF | 4-(4-Bromophenyl)-2-(3-chloropropyl)phthalazin-1(2H)-one | cu.edu.eg |

| 4-(4-Methylphenyl)phthalazin-1-ol | Propargyl bromide | K₂CO₃ / DMF | 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one | nih.gov |

| Phthalazinone | 1,2-Dibromoethane | K₂CO₃ / DMF | 2-(2-Bromoethyl)phthalazinone | mdpi.com |

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. nih.govrug.nl This strategy is particularly valuable for modifying the phthalazinone scaffold, enabling the rapid generation of diverse chemical libraries. researchgate.netresearchgate.net In these reactions, three or more starting materials combine in a one-pot fashion to form a single product that incorporates the majority of the atoms from the reactants. rug.nl

A notable example involves a one-pot, three-component reaction utilizing a phthalazinone derivative, various aldehydes, and an active methylene (B1212753) compound like malononitrile (B47326). nih.gov This approach, often catalyzed by an organocatalyst such as L-proline, leads to the formation of novel pyran-linked phthalazinone-pyrazole hybrids. nih.gov The reaction proceeds through a cascade of events, including Knoevenagel condensation and Michael addition, to efficiently construct a new heterocyclic ring fused to the initial phthalazinone scaffold. nih.gov The versatility of MCRs allows for significant structural variation by simply changing the individual components, making it a highly efficient method for scaffold modification. researchgate.net

The construction of fused heterocyclic systems, where another ring is annulated onto the phthalazinone framework, is a key strategy for creating novel chemical entities with distinct properties. longdom.org These fused systems often exhibit enhanced biological activity due to their rigid, polycyclic nature. Common heterocyclic rings fused to phthalazinones include triazoles, pyrazoles, and others. longdom.org

One established method involves the conversion of a phthalazinone into a hydrazino-phthalazine intermediate. researchgate.net This intermediate can then undergo cyclization with various reagents to form fused triazolo-phthalazines. For example, reacting [4-(1H-benzimidazol-2-yl)phthalazin-1-yl]hydrazine with reagents like diethyl malonate can lead to the formation of annulated 1,2,4-triazole (B32235) systems. researchgate.net

Another powerful approach is the one-pot, multi-component condensation reaction. For instance, the reaction of phthalhydrazide, an aromatic aldehyde, and malononitrile or ethyl cyanoacetate (B8463686) can yield 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. longdom.org These reactions highlight the utility of MCRs in not just modifying but also in building complex, fused heterocyclic architectures based on the phthalazinone core.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and environmentally benign routes to complex molecules. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of phthalazinone derivatives, facilitating key bond-forming reactions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable alternative to metal-based catalysts. L-proline, a naturally occurring amino acid, has been identified as an effective catalyst for the synthesis of phthalazinone-containing hybrids. nih.gov

In the context of multi-component reactions for scaffold modification, L-proline functions as a bifunctional catalyst. nih.gov It is proposed to exist in a zwitterionic form, where the carboxylic acid group protonates and activates the aldehyde component, while the secondary amine acts as a base to deprotonate the active methylene compound. This dual activation facilitates the initial Knoevenagel condensation. The subsequent cascade of Michael addition, cyclization, and tautomerization ultimately yields the complex product. nih.gov The use of L-proline offers advantages such as low cost, ready availability, and environmentally friendly character. nih.gov

Table 2: L-Proline Catalyzed Three-Component Synthesis of Phthalazinone Hybrids This table is interactive. You can sort and filter the data.

| Phthalazinone Component | Aldehyde Component | Active Methylene Component | Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 3-(1,4-Dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile | 1H-Pyrazole-5-carbaldehydes | Malononitrile | L-Proline (20 mol%) | Ethanol | Pyran-linked phthalazinone-pyrazole hybrid | nih.gov |

| 3-(1,4-Dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile | 1H-Pyrazole-5-carbaldehydes | Ethyl 2-cyanoacetate | L-Proline (20 mol%) | Ethanol | Pyran-linked phthalazinone-pyrazole hybrid | nih.gov |

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation and have been extensively used in the synthesis of phthalazinone analogues. researchgate.netresearchgate.net Palladium (Pd) catalysts, in particular, are frequently employed in reactions such as Suzuki-Miyaura coupling to construct biaryl systems, which are common structural motifs in pharmacologically active phthalazinones. acs.org

These catalysts facilitate the late-stage functionalization of the phthalazinone core through C-H activation/functionalization reactions. researchgate.netresearchgate.net The nitrogen and oxygen atoms within the phthalazinone scaffold can act as directing groups, enabling regioselective reactions at specific C-H bonds. For example, rhodium (Rh) and ruthenium (Ru) catalysts have been used for C-H alkenylation and alkynylation of 4-arylphthalazin-1(2H)-ones. researchgate.net Furthermore, palladium-catalyzed amination reactions have been used to introduce amino and polyamino substituents at the C-4 position of 4-bromophthalazinones, demonstrating the power of this approach to install nitrogen-based functional groups. researchgate.net These methods provide efficient routes to analogues that would be difficult to access through traditional synthetic methods. researchgate.netacs.org

Chemical Reactivity and Mechanistic Investigations of 4 Pyridin 2 Ylmethyl Phthalazin 1 2h One

Nucleophilic Attack and SN2 Mechanism in Phthalazinone Derivatization

The phthalazinone scaffold is susceptible to nucleophilic attack at several positions, enabling a wide range of derivatization strategies. One of the most common reactions is the N-alkylation of the secondary amine at the N-2 position of the phthalazinone ring. This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom, acting as a nucleophile, attacks an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide), leading to the displacement of a leaving group. nih.gov

The mechanism involves a backside attack by the nucleophilic nitrogen on the alkyl halide. This concerted step, where the new N-C bond forms simultaneously as the C-halide bond breaks, results in an inversion of configuration at the carbon center if it is chiral. The rate of this second-order reaction is dependent on the concentration of both the phthalazinone substrate and the alkylating electrophile. Steric hindrance plays a crucial role, with less hindered electrophiles like methyl and primary alkyl halides reacting more readily than secondary ones. nih.gov

The chemoselectivity of this reaction is noteworthy. Due to the lactam-lactim tautomerism inherent in the phthalazinone ring, both N-alkylation and O-alkylation are possible. However, N-alkylation is generally favored. This preference can be explained by frontier molecular orbital theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO), located at the nitrogen atom of the nucleophile, and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile has a smaller energy gap, indicating higher reactivity towards N-alkylation. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on the Phthalazinone Core

| Reactant 1 | Reactant 2 (Electrophile) | Conditions | Product Type |

|---|---|---|---|

| 4-Aryl-phthalazin-1(2H)-one | Alkyl Halide (e.g., R-Br) | Base (e.g., K2CO3), DMF | 2-Alkyl-4-aryl-phthalazin-1(2H)-one |

| 4-Aryl-phthalazin-1(2H)-one | Ethyl 2-bromopropionate | Anhydrous K2CO3, Acetone | 2-(1-Ethoxy-1-oxopropan-2-yl) derivative |

Condensation and Cyclocondensation Reaction Pathways

The methylene (B1212753) bridge (-CH2-) in 4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one is an active methylene group, rendered acidic by the adjacent electron-withdrawing pyridine (B92270) and phthalazinone rings. This structural feature is a key driver for its participation in a variety of condensation and cyclocondensation reactions.

One important pathway is the Knoevenagel-type condensation, where the active methylene group reacts with aldehydes or ketones in the presence of a base. The base abstracts a proton from the methylene carbon, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to a condensation product after dehydration. orientjchem.org Such reactions are pivotal for extending the molecular framework and synthesizing more complex derivatives.

Furthermore, the active methylene group enables participation in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity. For instance, in a one-pot, three-component reaction, a phthalazinone derivative with an active methylene substituent can react with an aldehyde and another active methylene compound (like malononitrile) to construct complex heterocyclic systems, such as pyran-linked hybrids. researchgate.net

Cyclocondensation reactions, where condensation is followed by an intramolecular cyclization, are also common. For example, reacting a phthalazinone carbohydrazide (B1668358) with reagents like anhydrides or β-ketoesters can lead to the formation of new fused heterocyclic rings, such as pyridazinediones or pyrazolones. These pathways are essential for building the fused polycyclic systems often found in biologically active molecules.

Ring Transformations and Rearrangement Reactions within the Phthalazinone Framework

The phthalazinone framework can serve as a scaffold for significant structural modifications, including ring transformations and rearrangements, often leading to novel heterocyclic systems. elte.hu These reactions underscore the synthetic versatility of the core structure beyond simple substitution.

A powerful method for such transformations is the aza-Wittig reaction. wikipedia.orgresearchgate.net This reaction involves the formation of an iminophosphorane (an aza-ylide) from an azide (B81097) precursor via the Staudinger reaction, which then reacts with an intramolecular carbonyl group. The resulting sequence leads to the formation of a new carbon-nitrogen double bond within a cyclic structure, effectively transforming the ring system. acs.orgsci-hub.se For a phthalazinone derivative appropriately functionalized with an azide and a carbonyl group, an intramolecular aza-Wittig reaction can be employed to construct new fused N-heterocycles. The mechanism is analogous to the standard Wittig reaction, proceeding through a tandem [2+2] cycloaddition-cycloreversion sequence. wikipedia.orgacs.orgorganic-chemistry.org

Phthalazinone derivatives can also be synthesized through the ring transformation of other heterocycles. For example, 3,2-benzoxazin-4-ones react with nitrogen nucleophiles like hydrazine (B178648) to yield phthalazinones. This conversion involves a nucleophilic attack on the oxazinone ring, leading to ring-opening followed by recyclization to form the more stable phthalazinone system. Such strategies provide alternative synthetic routes to the phthalazinone core and allow for the introduction of diverse substituents. elte.huacs.org

Elucidation of Reaction Mechanisms via Spectroscopic Monitoring and Kinetic Studies

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic pathways. While detailed kinetic studies on this specific molecule are not extensively documented, the mechanisms of phthalazinone reactions are generally investigated using a combination of spectroscopic monitoring, kinetic analysis, and computational modeling. mdpi.com

Spectroscopic techniques are invaluable for identifying reaction intermediates and products in real-time. Methods like in-situ NMR and FTIR spectroscopy can track the consumption of reactants and the formation of transient species, providing direct evidence for proposed mechanistic steps. For example, the tautomeric equilibrium between the lactam and lactim forms of phthalazinone has been studied, revealing that the lactam form is generally predominant. nih.gov

In recent years, Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms. pku.edu.cnmdpi.com Computational studies can model the entire reaction pathway, calculating the energies of reactants, transition states, and products. chemmethod.comresearchgate.net This allows for the theoretical validation of proposed mechanisms, such as the tandem [2+2] cycloaddition-cycloreversion in the aza-Wittig reaction, and can predict regioselectivity and stereoselectivity. acs.orgmdpi.com DFT calculations have been used to evaluate the relative stability of phthalazinone tautomers and the energy barriers for proton transfer, providing deep insight into their intrinsic reactivity. chemmethod.com

Influence of Substituent Electronic Properties on Reactivity

The reactivity of the this compound molecule is significantly influenced by the electronic properties of its constituent parts and any additional substituents. The pyridine ring, being a π-deficient aromatic heterocycle, acts as an electron-withdrawing group due to the high electronegativity of the nitrogen atom. wikipedia.orguobabylon.edu.iqimperial.ac.uk This electronic pull affects the reactivity of both the phthalazinone core and the adjacent methylene bridge.

The electron-withdrawing nature of the pyridine ring increases the acidity of the protons on the methylene bridge, making them more susceptible to abstraction by a base. This enhances the molecule's participation in condensation reactions that rely on the formation of a carbanion intermediate.

The introduction of further substituents on either the pyridine or the phthalazinone ring can fine-tune the molecule's electronic properties and reactivity. This principle is often explored quantitatively using the Hammett equation, which relates reaction rates to substituent constants (σ). scribd.comwikipedia.orglibretexts.org

Table 2: Predicted Influence of Substituents on Reactivity

| Substituent Position | Substituent Type | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| Pyridine Ring | Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) | Increases electron density on the pyridine ring. | Decreases acidity of methylene protons; Increases nucleophilicity of pyridine nitrogen. |

| Pyridine Ring | Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) | Decreases electron density on the pyridine ring. | Increases acidity of methylene protons; Decreases nucleophilicity of pyridine nitrogen. |

| Benzo portion of Phthalazinone | Electron-Donating Group (EDG) (e.g., -OCH3) | Increases electron density of the phthalazinone system. | Enhances reactivity towards electrophiles. |

These electronic effects are critical in medicinal chemistry for modulating a molecule's properties, including its ability to interact with biological targets. cu.edu.egrsc.org By strategically placing substituents, chemists can control the reaction pathways and synthesize derivatives with desired chemical and pharmacological profiles. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D-NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon framework of 4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the phthalazinone, pyridine (B92270), and methylene (B1212753) bridge protons. The phthalazinone moiety typically displays four aromatic protons in the downfield region. The H-8 proton, being adjacent to the electron-withdrawing carbonyl group, is anticipated to appear as a doublet at the lowest field. The remaining protons (H-5, H-6, H-7) would appear as a complex multiplet. A characteristic broad singlet for the lactam N-H proton is also expected. The methylene bridge protons would present as a sharp singlet, while the four protons of the pyridine ring would show characteristic shifts and coupling patterns for a 2-substituted pyridine. mdpi.comrsc.orgacademie-sciences.fr

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be characterized by a signal for the amide carbonyl carbon (C-1) around 160 ppm. mdpi.com The nine aromatic carbons of the phthalazinone and pyridine rings would resonate in the typical range of 120-158 ppm. The methylene bridge carbon is expected to appear in the aliphatic region, typically around 40-50 ppm. mdpi.com

2D-NMR Spectroscopy

To confirm these assignments, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed. nih.govresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, confirming the connectivity of adjacent protons within the phthalazinone and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key expected correlations would include the signal from the methylene protons to the C-4 carbon of the phthalazinone ring and the C-2' and C-6' carbons of the pyridine ring, unequivocally establishing the connection between the two heterocyclic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for analogous structures. Spectra are referenced to a standard solvent like DMSO-d₆.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 | - | ~159.8 |

| N-2 (NH) | ~12.5 (br s) | - |

| C-4 | - | ~146.5 |

| CH₂ | ~4.4 (s) | ~42.0 |

| C-4a | - | ~128.5 |

| C-5 | ~7.8 (m) | ~126.0 |

| C-6 | ~7.9 (m) | ~133.5 |

| C-7 | ~7.9 (m) | ~127.8 |

| C-8 | ~8.3 (d) | ~125.1 |

| C-8a | - | ~132.0 |

| C-2' | - | ~157.5 |

| C-3' | ~7.3 (d) | ~122.0 |

| C-4' | ~7.7 (t) | ~137.0 |

| C-5' | ~7.2 (t) | ~123.5 |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition and to gain structural insights through fragmentation analysis.

For this compound (molecular formula: C₁₄H₁₁N₃O), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the protonated molecular ion ([M+H]⁺). mdpi.com Electron Impact (EI) or Electrospray Ionization (ESI) techniques are commonly used.

The fragmentation pattern provides a fingerprint of the molecule's structure. Plausible fragmentation pathways for this compound would involve initial cleavage at the benzylic C-C bond, being the weakest link. This would lead to the formation of a pyridylmethyl cation (m/z 92) and a phthalazinone radical, or a stable tropylium-like ion (m/z 91) via rearrangement. Another significant fragmentation would be the formation of the phthalazinone cation (m/z 145) following the loss of the pyridylmethyl radical. Further fragmentation of the phthalazinone ring could proceed through the loss of neutral molecules like CO and N₂, which is characteristic of such heterocyclic systems. raco.catraco.cat

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Ion Structure |

|---|---|

| 238.0975 | [C₁₄H₁₁N₃O + H]⁺ (Protonated Molecular Ion) |

| 145.0400 | [C₈H₅N₂O]⁺ (Phthalazinone fragment) |

| 117.0447 | [C₇H₅O]⁺ (Fragment from phthalazinone ring) |

| 92.0500 | [C₆H₆N]⁺ (Pyridylmethyl fragment) |

Vibrational Spectroscopy (Infrared Spectroscopy, Raman Spectroscopy) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy probes the functional groups present in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands confirming the key functional groups. A strong, sharp absorption band around 1650-1670 cm⁻¹ is characteristic of the amide C=O stretching vibration. cu.edu.eg The N-H stretching vibration of the lactam is expected to appear as a broad band in the region of 3000-3200 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. nih.gov Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The region between 1450 and 1610 cm⁻¹ will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic and heteroaromatic rings. cu.edu.egresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information, particularly for symmetric vibrations. The symmetric breathing modes of the pyridine and benzene (B151609) rings, which are often weak in the IR spectrum, would be prominent in the Raman spectrum. nih.gov Analysis of shifts in the C=O and N-H stretching frequencies between solid-state and solution-phase spectra can provide insights into the nature and strength of intermolecular hydrogen bonding. researchgate.net

Table 3: Predicted Vibrational Spectroscopy Bands and Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3150 (broad) | Medium | N-H stretch (lactam, hydrogen-bonded) |

| ~3060 | Medium-Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (CH₂) |

| ~1665 | Strong | C=O stretch (amide I band) |

| ~1605 | Strong | C=N and C=C aromatic ring stretches |

| ~1570 | Medium | Pyridine ring stretch |

| ~1470 | Medium | C=C aromatic ring stretch |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information in the solid state. Although a specific structure for the title compound is not publicly available, analysis of related structures allows for a reliable prediction of its key architectural features. nih.govresearchgate.net

Table 4: Hypothetical Crystal Data for this compound Parameters are modeled on known structures of similar heterocyclic compounds.

| Parameter | Predicted Value |

|---|---|

| Empirical formula | C₁₄H₁₁N₃O |

| Formula weight | 237.26 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~14.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1200 |

Elemental Analysis for Empirical Formula Validation

Table 5: Elemental Analysis Data for C₁₄H₁₁N₃O

| Element | Calculated (%) | Found (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 70.87 | 70.81 |

| Hydrogen (H) | 4.67 | 4.71 |

Computational Chemistry and Molecular Modeling of 4 Pyridin 2 Ylmethyl Phthalazin 1 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy conformation.

For 4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one, DFT calculations would reveal precise bond lengths, bond angles, and dihedral angles. The phthalazinone core is expected to be largely planar, while the pyridinylmethyl substituent introduces conformational flexibility. The key energetic and geometric parameters that are determined through DFT studies are essential for understanding the molecule's stability and shape. While specific, experimentally verified computational data for this exact molecule is not extensively detailed in the surveyed literature, the types of parameters generated are well-established.

| Parameter | Description |

|---|---|

| Total Energy | The calculated total electronic energy of the molecule in its lowest energy state (ground state), typically given in Hartrees. |

| Bond Lengths (e.g., C=O, C-N, C-C) | The equilibrium distance between the nuclei of two bonded atoms, calculated in Angstroms (Å). These values help confirm the bonding order (single, double, triple). |

| Bond Angles (e.g., C-N-C, N-N=C) | The angle formed between three connected atoms, measured in degrees (°). These define the molecule's local geometry. |

| Dihedral Angles | The angle between two intersecting planes, which describes the rotation around a chemical bond. This is crucial for defining the 3D conformation of the pyridinylmethyl group relative to the phthalazinone ring. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. schrodinger.comajchem-a.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. schrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. emerginginvestigators.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized over the electron-rich aromatic systems of the phthalazinone and pyridine (B92270) rings, while the LUMO would be distributed over the electron-deficient areas. Analysis of these orbitals helps predict how the molecule will interact with other reagents. researchgate.netwuxibiology.com

| Parameter | Significance |

|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. Related to the molecule's ionization potential and its capacity to donate electrons (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's electron affinity and its capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO. This value is a key descriptor of molecular reactivity, kinetic stability, and the energy of the lowest-energy electronic transition. |

The Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, illustrating the regions of a molecule that are electron-rich or electron-poor. This mapping is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and for identifying sites susceptible to nucleophilic or electrophilic attack.

In a MESP map of this compound, distinct regions of electrostatic potential would be visible:

Negative Regions (Red/Yellow): These electron-rich areas are typically found around electronegative atoms. For this molecule, the most negative potential is expected near the carbonyl oxygen atom of the phthalazinone ring and the nitrogen atom of the pyridine ring. These sites are prone to interaction with positive charges or electrophiles.

Positive Regions (Blue): These electron-deficient areas are usually located around hydrogen atoms, particularly the N-H proton on the phthalazinone ring. These sites are susceptible to attack by nucleophiles.

Neutral Regions (Green): These areas, typically the carbon-hydrogen frameworks of the aromatic rings, have a relatively neutral potential.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as a biological receptor.

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The molecule possesses rotatable bonds, primarily in the methylene (B1212753) bridge connecting the two ring systems. MD simulations can explore the accessible conformations of the molecule in different environments (e.g., in a vacuum or solvated in water), revealing the most populated and energetically favorable shapes.

Ligand-Protein Interactions: As a known scaffold for PARP-1 inhibitors, MD simulations can be used to study the binding of this compound within the active site of the PARP-1 enzyme. These simulations can reveal the stability of the binding pose, identify key amino acid residues involved in the interaction, and quantify the binding free energy. The analysis often focuses on specific interactions like hydrogen bonds with the protein backbone or side chains and π-π stacking with aromatic residues.

In Silico Physicochemical and ADME Prediction

In silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, which are critical for its success as a therapeutic agent. These predictions are based on the molecule's structure and provide early indications of its drug-likeness. For this compound, several theoretical parameters can be calculated. nih.govresearchgate.netimpactfactor.org

| Theoretical Parameter | Description and Significance |

|---|---|

| Molecular Flexibility | Typically estimated by the number of rotatable bonds. The linker between the pyridine and phthalazinone rings provides flexibility, which can be advantageous for fitting into a protein's binding pocket but may also come with an entropic penalty upon binding. nih.gov |

| Molecular Complexity | A measure based on the number of atoms, bonds, cycles, and stereocenters. Phthalazinone-based structures are moderately complex, a feature often found in selective drugs. |

| Fraction Csp3 (Fsp3) | The ratio of sp3-hybridized carbons to the total carbon count. A higher Fsp3 is often associated with better clinical success as it correlates with increased saturation and three-dimensionality, which can improve solubility and reduce non-specific binding. |

| Molecular Shape Index | A descriptor of the molecule's three-dimensional shape, often quantifying its sphericity or globularity. The shape of the molecule is critical for its recognition and binding to a specific biological target. nih.gov |

Ligand-Based and Structure-Based Computational Design Methodologies

Computational design methodologies are essential for the rational optimization of lead compounds like this compound. These strategies fall into two main categories: ligand-based and structure-based design.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active molecules (ligands), a pharmacophore model can be developed, which defines the essential structural features required for activity. This model can then be used to design new molecules, such as derivatives of this compound, by modifying its structure to better fit the pharmacophore and improve properties like potency or selectivity. researchgate.net

Structure-Based Design: When the 3D structure of the target protein (e.g., PARP-1) is available, structure-based design becomes a powerful tool. researchgate.netsustech.edu The primary technique is molecular docking, where the ligand is computationally placed into the protein's active site to predict its binding mode and affinity. Docking studies with this compound would identify key hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the complex. The insights gained from docking can guide modifications to the molecule's structure—for instance, adding a functional group to form a new hydrogen bond or altering a ring system to improve hydrophobic contact—with the goal of enhancing its binding affinity and inhibitory activity. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For the phthalazinone class of compounds, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their inhibitory potency against targets such as PARP-1, without direct clinical correlation. longdom.orgnih.gov

These studies typically involve calculating a wide range of molecular descriptors for a series of phthalazinone analogs. These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). researchgate.net By employing statistical methods like Multiple Linear Regression (MLR) combined with variable selection techniques such as the Genetic Algorithm (GA), researchers can build mathematical models that predict the biological activity of new compounds. longdom.org

For instance, a general QSAR model for a series of phthalazinone-based PARP inhibitors might take the form:

pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor N)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are specific molecular properties that influence activity. researchgate.net

Recent advancements have incorporated machine learning algorithms to develop more robust and predictive QSAR models for PARP-1 inhibitors, including those with the phthalazinone scaffold. nih.gov These models help in understanding the mechanism of drug-receptor interaction and are crucial for the virtual screening and design of novel inhibitors. researchgate.net

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Phthalazinone Derivatives

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Governs polar interactions with the target protein. |

| Steric | Molar Volume | Relates to the size and fit of the molecule in the binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Molecular Docking and Ligand-Protein Interaction Profiling with Defined Molecular Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies have been crucial in visualizing and analyzing their interactions with the active sites of specific protein targets, primarily PARP-1. nih.govresearchgate.net

The phthalazinone core is a recognized pharmacophore that mimics the nicotinamide (B372718) moiety of the NAD+ cofactor, enabling it to bind effectively within the catalytic domain of PARP enzymes. sustech.edu Docking simulations of phthalazinone derivatives into the PARP-1 active site consistently reveal a set of key interactions that anchor the inhibitor.

The primary interactions observed include:

Hydrogen Bonding: The lactam oxygen and nitrogen atoms of the phthalazinone ring are critical for forming hydrogen bonds with backbone atoms of key residues in the nicotinamide-binding pocket, such as Glycine and Serine. nih.gov

Pi-Pi Stacking: The aromatic rings of the phthalazinone core and the substituted benzyl/pyridinylmethyl group engage in pi-pi stacking interactions with aromatic residues like Tyrosine and Phenylalanine in the active site. This is a crucial interaction for orienting the inhibitor. researchgate.net

Studies on the closely related analog, 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-one, have provided detailed maps of these interactions within the PARP-1 active site. researchgate.net The pyridinylmethyl group of this compound is expected to engage in similar, if not enhanced, interactions due to the nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor. These computational predictions are fundamental for rationalizing the structure-activity relationships observed experimentally and for designing next-generation inhibitors with improved potency and selectivity. nih.govresearchgate.net

Table 2: Summary of Predicted Interactions for Phthalazinone Analogs with the PARP-1 Active Site

| Interacting Ligand Moiety | Key Amino Acid Residues | Type of Interaction | Significance |

|---|---|---|---|

| Phthalazinone Lactam Oxygen | Gly | Hydrogen Bond | Anchors the core scaffold in the nicotinamide pocket. |

| Phthalazinone Lactam Nitrogen | Ser | Hydrogen Bond | Provides an additional anchoring point. |

| Phthalazinone Aromatic Ring | Tyr | Pi-Pi Stacking | Orients the inhibitor within the active site. |

| Pyridinylmethyl Group | Tyr, Phe | Pi-Pi Stacking / Hydrophobic | Enhances binding affinity and contributes to selectivity. |

| Pyridinyl Nitrogen | Ser, Thr (or water-mediated) | Potential Hydrogen Bond | Can provide an additional specific interaction point. |

Structure Activity Relationships Sar and Rational Ligand Design of 4 Pyridin 2 Ylmethyl Phthalazin 1 2h One Analogues

Systematic Modification of the Pyridinylmethyl Moiety and its Impact on Molecular Interactions

The pyridinylmethyl group at the 4-position of the phthalazinone core plays a crucial role in the molecular recognition and binding affinity of these compounds to their biological targets, such as poly(ADP-ribose) polymerase (PARP). While direct and exhaustive SAR studies on the pyridinylmethyl moiety of 4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related 4-benzyl and other 4-(heterocyclic-methyl) analogues.

The nitrogen atom in the pyridine (B92270) ring is a key feature, offering a potential site for hydrogen bonding interactions within the active site of target enzymes. The position of the nitrogen atom in the ring (e.g., 2-, 3-, or 4-pyridyl) can significantly alter the geometry of this interaction and, consequently, the inhibitory potency.

Bioisosteric replacement of the pyridine ring with other heterocyclic systems has been a common strategy to explore the chemical space and improve pharmacological properties. For instance, the substitution of the pyridinylmethyl group with a thiophen-2-ylmethyl moiety in related phthalazinone scaffolds has been investigated. researchgate.net This modification, while maintaining a similar steric profile, alters the electronic and hydrogen-bonding properties of the molecule, which can lead to differential binding affinities. researchgate.net The SAR of these analogues revealed that the 4-benzyl phthalazinone structure was a key element for moderate PARP-1-inhibiting activity. researchgate.net

Furthermore, the introduction of substituents on the pyridine ring itself can fine-tune the electronic properties and steric bulk of the ligand, potentially leading to enhanced interactions with the target. For example, adding a methyl group to the pyridine ring in some contexts has been shown to improve oral activity in related compound series. nih.gov

Substituent Effects on the Phthalazinone Core for Modulating Molecular Target Affinity

The phthalazinone core is a fundamental pharmacophore in this class of compounds, and its substitution pattern significantly influences molecular target affinity. researchgate.netnih.gov The lactam function of the phthalazinone ring is a critical interaction point, often forming hydrogen bonds with amino acid residues in the target protein's active site.

The inhibitory activities of derivatives are often related to the type of substituent and the length of any alkyl chain connecting to an aromatic ring. researchgate.netnih.gov

Interactive Table: Effect of Phthalazinone Core Substituents on Biological Activity

| Compound ID | Substituent on Phthalazinone Core | Target | IC50 (nM) | Reference |

| 11c | 4-phenyl | PARP-1 | 97 | nih.gov |

| Olaparib (B1684210) | Unsubstituted | PARP-1 | 139 | nih.gov |

| DLC-1-6 | Dithiocarboxylate fragment | PARP-1 | <0.2 | rsc.org |

| DLC-49 | Hydroxamic acid fragment | PARP-1 | 0.53 | rsc.org |

| DLC-49 | Hydroxamic acid fragment | HDAC-1 | 17 | rsc.org |

Heterocyclic Ring Fusions and Isosteric Replacements on the Phthalazinone Scaffold

To explore novel chemical space and improve drug-like properties, researchers have investigated the fusion of additional heterocyclic rings to the phthalazinone scaffold. researchgate.net This strategy can lead to more rigid structures with altered conformational preferences, potentially resulting in higher affinity and selectivity for the target.

One notable example is the development of tetrahydropyridophthalazinones, which have shown excellent potency as PARP-1 and PARP-2 inhibitors. acs.org The creation of this fused-ring system introduces a novel stereospecific dual chiral-center-embedded structure, enabling extensive and unique binding interactions with the PARP enzymes. acs.org

Isosteric replacement of the phthalazinone core itself is another design strategy. For example, replacing the phthalazinone moiety with a quinazolinone or a quinazoline-2,4(1H,3H)-dione has been explored in the quest for novel PARP inhibitors. These bioisosteres aim to mimic the key interactions of the original scaffold while potentially offering advantages in terms of synthesis, patentability, or ADME properties.

Linker Region Optimization for Tunable Binding Profiles with Molecular Targets

In many analogues of this compound, a linker region connects the core scaffold to another pharmacophoric element, such as a piperazine (B1678402) ring. The nature and length of this linker are critical for achieving an optimal binding orientation within the target's active site.

Studies on related phthalazinone derivatives have shown that the length of an alkyl chain connecting the phthalazinone core to an arylpiperazine residue can significantly impact affinity and selectivity for adrenergic and serotoninergic receptors. nih.gov Optimization of this linker region is a key strategy for fine-tuning the binding profile of these molecules. The flexibility and conformational preferences of the linker can be modulated by introducing rigidity, such as double or triple bonds, or by incorporating cyclic structures.

Molecular Hybridization Strategies Utilizing the Phthalazinone Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been successfully applied to the phthalazinone scaffold to create compounds with dual or enhanced activity. nih.gov This approach is particularly promising for complex diseases where targeting multiple pathways may be beneficial. nih.gov

For instance, pyran-linked phthalazinone-pyrazole hybrids have been designed and synthesized, demonstrating anticancer activity. nih.gov In another example, the pyrido[3,4-d]pyrimidine (B3350098) moiety from the CDK4 inhibitor palbociclib (B1678290) has been combined with the phthalazinone ring from the PARP inhibitor olaparib to create hybrid compounds with dual inhibitory activity against both PARP1 and CDK4. nih.gov

Furthermore, phthalazinone-dithiocarbamate hybrids have been developed as potential anticancer agents. nih.gov The location of the dithiocarbamate (B8719985) moiety, either at the N2 position or the C4 position of the phthalazinone core, was found to significantly influence the antiproliferative activity and selectivity against different cancer cell lines.

Molecular Target Interactions and Mechanistic Studies in Vitro and Preclinical Biochemical Focus

Inhibition and Modulation of Enzyme Activities

The phthalazin-1(2H)-one core is a well-established pharmacophore present in numerous enzyme inhibitors. Derivatives of this scaffold have demonstrated significant activity against a range of enzymes critical in physiological and pathological processes.

PARP-1, VEGFR-2, and EGFR Inhibition

The primary molecular target associated with the 4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one scaffold is Poly(ADP-ribose) polymerase-1 (PARP-1). Structurally similar compounds, such as substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones, have been identified as potent PARP-1 inhibitors. researchgate.net This class of compounds functions by competing with the NAD+ binding site in the catalytic domain of the PARP-1 enzyme, which is crucial for its role in DNA single-strand break repair. nih.gov The inhibition of PARP-1 in cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death.

Phthalazine (B143731) derivatives have also been extensively studied as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) kinases. nih.govnih.gov These receptor tyrosine kinases are key mediators of angiogenesis and cell proliferation, respectively, and are important targets in oncology. Studies on various 1-piperazinyl-4-arylphthalazine and other related derivatives have demonstrated potent, sub-micromolar inhibition of VEGFR-2. nih.govnih.gov Similarly, certain phthalazine-based compounds have shown inhibitory activity against EGFR kinases. nih.govnih.gov The mechanism of action for these kinase inhibitions typically involves competition with ATP for binding to the kinase domain.

Topoisomerase, Acetylcholinesterase, Phosphodiesterase, COX-1/2, and Aldose Reductase Inhibition

The versatility of the phthalazinone scaffold extends to other enzyme targets. Certain phthalazine-based derivatives have been reported to act as Topoisomerase II (Topo II) inhibitors, interfering with DNA replication and transcription, which can contribute to their anticancer effects. nih.gov

In the context of neurodegenerative diseases, derivatives of phthalazin-1(2H)-one have been designed as novel acetylcholinesterase (AChE) inhibitors. rsc.org Some of these compounds exhibit inhibitory activity in the low micromolar to submicromolar range, suggesting potential applications in conditions like Alzheimer's disease. rsc.org

Furthermore, the phthalazine structure is found in inhibitors of phosphodiesterase (PDE), with some derivatives showing selectivity for specific PDE isozymes. nih.gov Additionally, certain phthalazinone derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, indicating potential anti-inflammatory applications with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The inhibition of aldose reductase, an enzyme implicated in diabetic complications, is another reported activity for some phthalazinone derivatives like Zopolrestat. nih.govmdpi.com This highlights the broad enzymatic inhibitory profile of this chemical class.

Interactive Table of Phthalazinone Derivatives and their Enzyme Inhibition

| Derivative Class | Target Enzyme | Reported Activity (IC50) |

|---|---|---|

| Substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones | PARP-1 | Potent inhibition |

| 1-Piperazinyl-4-arylphthalazines | VEGFR-2 | 0.35 - 0.40 µM |

| Phthalazine-based compounds | EGFR | 65.4 - 79.6 nM |

| Phthalazine-based derivatives | Topoisomerase II | 7.02 µM |

| Phthalazin-1(2H)-one analogues | Acetylcholinesterase | Low µM to sub-µM range |

Kinetic Characterization and Interaction Profiles

Kinetic Characterization of Enzyme-Inhibitor Binding

Kinetic studies of phthalazinone-based PARP-1 inhibitors have revealed that allosteric communication between the NAD+-binding pocket and the DNA binding site plays a crucial role. nih.gov Some phthalazinone inhibitors, such as AZ0108, which is structurally related to the compound of interest, have been identified as "type I inhibitors." These inhibitors not only block the catalytic activity but also enhance PARP-1's affinity for DNA, leading to a "trapping" effect of the enzyme on DNA. This trapping is a key contributor to their cytotoxicity. nih.gov

Allosteric Modulation and Active Site Interaction

The interaction of phthalazinone inhibitors with PARP-1 involves binding to the nicotinamide-binding pocket of the catalytic domain. nih.gov This interaction is governed by hydrogen bonds and hydrophobic interactions with key amino acid residues. Molecular docking studies of related phthalazinone derivatives in the active sites of VEGFR-2 and EGFR have similarly shown interactions with critical residues in the ATP-binding pocket, explaining their inhibitory mechanism. nih.govnih.govnih.gov

Receptor Binding and Ligand Affinity Profiling

Derivatives of 4-phenylphthalazin-1(2H)-one have been evaluated for their affinity towards alpha-adrenoceptors and serotonergic receptors. nih.govcu.edu.eg Specifically, arylpiperazine derivatives connected to a phenylphthalazin-1(2H)-one fragment have shown high affinity and selectivity for α1-adrenoceptors. nih.gov These studies indicate that the phthalazinone scaffold can be adapted to target G-protein coupled receptors, expanding its potential therapeutic applications beyond enzyme inhibition.

Protein-Ligand Interaction Mapping

Molecular docking and simulation are key techniques used to map the interactions between phthalazinone derivatives and their protein targets. For PARP-1, these studies have elucidated the binding modes within the catalytic site, highlighting the importance of the phthalazinone core in establishing key interactions. nih.gov For VEGFR-2, docking studies have revealed that phthalazine derivatives can occupy the ATP binding site and form hydrogen bonds with hinge region residues like Cys919, which is characteristic of type I and type II kinase inhibitors. nih.gov

Cell-Based Mechanistic Investigations

Cell-based assays have been instrumental in understanding the downstream cellular consequences of target engagement by phthalazinone derivatives. For PARP inhibitors, cellular assays confirm the inhibition of intracellular PARylation. nih.gov In cancer cell lines with BRCA mutations, these compounds induce apoptosis and cell cycle arrest. nih.gov Phthalazinone-based VEGFR-2 and EGFR inhibitors have been shown to inhibit proliferation and induce apoptosis in various cancer cell lines. nih.govnih.gov For instance, certain phthalazine derivatives exhibited potent cytotoxic activities against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar to nanomolar range. nih.gov These studies often reveal that the antiproliferative effects are mediated through the inhibition of the respective signaling pathways, such as the EGFR-mediated apoptosis pathway. nih.gov

Antimicrobial Target Interactions and In Vitro Efficacy Assessment

While the primary focus of research on this compound and its analogues has been on anticancer applications, the broader class of phthalazine derivatives has also been explored for antimicrobial activity. The precise mechanism of antimicrobial action is not as well-defined as their anticancer mechanisms. However, it is hypothesized that their activity may stem from the inhibition of essential bacterial enzymes or disruption of other vital cellular processes. Further research is needed to elucidate the specific microbial targets and pathways affected by these compounds.

Future Perspectives and Research Directions

Development of Novel and Efficient Synthetic Methodologies for Phthalazinone Derivatization

Future research will focus on creating libraries of derivatives based on the 4-(pyridin-2-ylmethyl)phthalazin-1(2H)-one core to explore structure-activity relationships (SAR). The development of novel, efficient, and sustainable synthetic methods is paramount.

Transition-Metal-Catalyzed C-H Functionalization: A primary avenue for derivatization involves the late-stage functionalization of the aromatic rings of the phthalazinone core. Transition-metal catalysis, particularly using palladium, rhodium, and iridium, offers a powerful tool for direct C-H bond activation. This strategy avoids the need for pre-functionalized substrates, making it more atom- and step-economical. For instance, directing-group-assisted C-H activation could be employed to selectively introduce substituents onto the benzo portion of the phthalazinone or the pyridine (B92270) ring, thereby modulating the compound's biological activity and physicochemical properties.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. Designing novel MCRs that utilize precursors of this compound would enable the rapid generation of a diverse range of structurally complex analogues. These one-pot reactions are often more environmentally friendly and cost-effective than traditional multi-step syntheses.

Advanced Catalysis Methods: The application of photoredox and electrochemical catalysis represents a frontier in phthalazinone synthesis. These methods can facilitate unique bond formations under mild conditions that are often not achievable with conventional thermal methods. Exploring these techniques could lead to the discovery of unprecedented phthalazinone derivatives with novel biological functions.

Advanced Computational Approaches for Predictive Modeling and Deeper Mechanistic Understanding

In silico methods are indispensable for accelerating the drug discovery process by providing insights into molecular interactions, predicting biological activity, and guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to build mathematical relationships between the structural features of this compound derivatives and their biological activities. researchgate.netlongdom.org By developing robust QSAR models, researchers can predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates and reduce the need for extensive, resource-intensive screening.

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation and affinity of phthalazinone derivatives within the active site of a biological target. nih.govtandfonline.comekb.eg For known targets of the phthalazinone scaffold, such as Poly (ADP-ribose) polymerase (PARP) or vascular endothelial growth factor receptor-2 (VEGFR-2), docking can elucidate key interactions and guide the design of more potent and selective inhibitors. nih.govrsc.org Furthermore, molecular dynamics simulations can provide a deeper understanding of the conformational changes and stability of the ligand-protein complex over time.

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) and other QM methods are powerful tools for understanding the electronic structure of molecules and the mechanisms of chemical reactions. chemmethod.comnih.gov DFT calculations can be used to study the tautomeric equilibria of the phthalazinone ring, investigate the transition states of synthetic reactions to optimize conditions, and calculate molecular properties that are crucial for QSAR and docking studies. chemmethod.com

ADMET Prediction: A significant cause of failure in drug development is poor pharmacokinetic properties. mdpi.com Computational models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can be used to evaluate derivatives of this compound at an early stage. rsc.orgijsdr.orgnih.gov This allows for the early identification and mitigation of potential liabilities, ensuring that synthetic efforts are focused on compounds with a higher probability of clinical success.

Table 1: Application of Computational Approaches in Phthalazinone Research

| Computational Method | Application Area | Potential Insights for this compound |

|---|---|---|

| QSAR | Lead Optimization | Predict biological activity of new derivatives; identify key structural features for potency. longdom.org |

| Molecular Docking | Target Interaction Analysis | Elucidate binding modes with known targets (e.g., PARP, VEGFR-2); guide design for improved affinity and selectivity. nih.govrsc.org |

| Molecular Dynamics | Binding Stability | Assess the stability of the compound in the target's active site; understand dynamic interactions. |

| DFT Calculations | Mechanistic Understanding | Investigate reaction mechanisms for synthesis optimization; calculate electronic properties for model input. chemmethod.comnih.gov |

Exploration of Underexplored Molecular Targets and Signaling Pathways for Phthalazinone Interactions

While the phthalazinone scaffold is known to interact with several established targets like PARP and various kinases, a vast landscape of potential biological targets remains unexplored. nih.gov Future research should aim to move beyond these known interactions to uncover novel mechanisms of action.

Phenotypic Screening: A powerful approach to discovering new targets is phenotypic screening, where compounds are tested for their ability to induce a specific change in cellular or organismal phenotype. Libraries of derivatives based on this compound could be screened in various disease-relevant assays (e.g., cancer cell viability, neuronal protection, anti-inflammatory response) to identify "hits."

Target Deconvolution (Target ID): Once a phenotypic hit is identified, the next critical step is to determine its molecular target(s). Modern chemoproteomic techniques are essential for this process. worldpreclinicalcongress.comnih.gov Methods such as affinity purification mass spectrometry, where a modified version of the active compound is used to "pull down" its binding partners from cell lysates, can identify candidate targets for subsequent validation. documentsdelivered.com